molecular formula C8H15N3O2 B1423349 {[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine CAS No. 1338942-95-2

{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine

Cat. No.: B1423349
CAS No.: 1338942-95-2
M. Wt: 185.22 g/mol
InChI Key: XWAQCKUMXUNYHW-UHFFFAOYSA-N
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Description

{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine is a secondary amine featuring a 1,2,4-oxadiazole core substituted at position 3 with a 1-ethoxyethyl group and at position 5 with a methylaminomethyl moiety. The ethoxyethyl substituent introduces both steric bulk and moderate lipophilicity, distinguishing it from simpler alkyl or aryl-substituted derivatives.

Properties

IUPAC Name

1-[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2/c1-4-12-6(2)8-10-7(5-9-3)13-11-8/h6,9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAQCKUMXUNYHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)C1=NOC(=N1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine typically involves the formation of the oxadiazole ring followed by the introduction of the ethoxyethyl and methylamine groups. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. For instance, the use of potassium carbonate (K₂CO₃) as a base can facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methylamine group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction could lead to the formation of amine derivatives.

Scientific Research Applications

{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of {[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine involves its interaction with specific molecular targets. The oxadiazole ring can participate in hydrogen bonding and dipole interactions with biological receptors, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Substituent (Position 3) Molecular Weight (g/mol) Key Characteristics Reference
{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine C₉H₁₇N₃O₂ 1-Ethoxyethyl 215.25 Ethoxyethyl group balances lipophilicity and steric bulk; discontinued commercial availability.
({3-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine C₁₁H₁₂FN₃O 2-Fluorobenzyl 221.23 Fluorine enhances electronegativity; potential for improved metabolic stability.
({3-[(4-Chlorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine C₁₁H₁₂ClN₃O 4-Chlorobenzyl 237.68 Chlorine increases lipophilicity; may influence receptor binding affinity.
N-Methyl[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine C₁₁H₁₃N₃O 3-Methyl (oxadiazole) 203.24 Simplified substituent; reduced steric hindrance.
Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine C₅H₆F₃N₃O Trifluoromethyl 181.11 Strong electron-withdrawing effect; may alter electronic properties of the ring.
{1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride C₇H₁₄N₃O₂·HCl 2-Methoxyethyl 215.66 (free base) Shorter ether chain; higher polarity compared to ethoxyethyl.
{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride C₁₀H₁₀FN₃O·HCl 4-Fluorophenyl 243.67 Fluorine substitution improves bioavailability; available from multiple suppliers.

Substituent Effects

  • Fluorine’s electronegativity may also stabilize interactions with target proteins. Chlorine’s larger atomic radius introduces steric effects, which could hinder or enhance binding depending on the target site.
  • Electron-Withdrawing Groups (Trifluoromethyl):

    • The trifluoromethyl group () strongly withdraws electrons, polarizing the oxadiazole ring and altering its reactivity. This may affect metabolic stability or interaction with charged residues in enzymes.
  • Ether Chains (Ethoxyethyl vs. Methoxyethyl):

    • The ethoxyethyl group in the target compound provides a longer alkyl chain than methoxyethyl (), increasing hydrophobicity while retaining oxygen’s hydrogen-bonding capability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine
Reactant of Route 2
{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine

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